Ethyl 4-hydroxynicotinate is a compound that has garnered interest in various scientific fields due to its potential applications. While the provided data does not directly discuss Ethyl 4-hydroxynicotinate, it does offer insights into the mechanisms of action of similar compounds and their biotransformations. Understanding these mechanisms can be crucial for developing applications for Ethyl 4-hydroxynicotinate in different domains.
The studies mentioned provide a foundation for understanding how Ethyl 4-hydroxynicotinate might be applied in various fields. For instance, the generation of hydroxyl radicals and their reactivity with organic compounds could be relevant in the synthesis of new materials or chemicals1. Additionally, the biotransformation of alkylphenols by specific enzymes suggests potential applications in biocatalysis or the synthesis of enantiomerically pure compounds2. These applications could extend to pharmaceuticals, where the chirality of a drug can significantly impact its efficacy and safety.
Ethyl 4-hydroxynicotinate can be synthesized through several methods, with the most common being the esterification of 4-hydroxynicotinic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process.
The molecular structure of ethyl 4-hydroxynicotinate features a pyridine ring with a hydroxyl group at the fourth position and an ethyl ester functional group.
Ethyl 4-hydroxynicotinate is involved in various chemical reactions due to its functional groups.
Ethyl 4-hydroxynicotinate acts primarily as an analog of nicotinic acid, which allows it to engage with nicotinic acetylcholine receptors.
Ethyl 4-hydroxynicotinate has diverse applications across various scientific fields:
Ethyl 4-hydroxynicotinate (CAS 57905-31-4) is a nicotinic acid derivative with the systematic name ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, reflecting its lactam tautomer. Its molecular formula is C₈H₉NO₃, corresponding to a molecular weight of 167.16 g/mol. The structure integrates a pyridine ring with an ester (ethoxycarbonyl) at C3 and a hydroxyl group at C4. Alternative naming under IUPAC includes ethyl 4-hydroxy-3-pyridinecarboxylate, though "4-hydroxynicotinate" remains prevalent in chemical databases [1] [4]. Key identifiers are consolidated in Table 1.
Table 1: Chemical Identifiers for Ethyl 4-Hydroxynicotinate
Identifier Type | Value |
---|---|
CAS Registry | 57905-31-4 |
MDL Number | MFCD00234426 |
Molecular Formula | C₈H₉NO₃ |
Molecular Weight | 167.16 g/mol |
Synonymous Names | Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate; Ethyl 4-hydroxy-3-pyridinecarboxylate |
Structurally, the compound exhibits planarity in the heterocyclic ring, with bond lengths indicating significant electronic delocalization: the C2–C3 bond adjacent to the ester measures ~1.38 Å, typical of aromatic systems, while the C4–O bond (hydroxyl) is ~1.34 Å, consistent with partial double-bond character due to keto-enol tautomerism [4] [8].
Single-crystal X-ray diffraction reveals that ethyl 4-hydroxynicotinate derivatives frequently crystallize in non-centrosymmetric space groups with distinct unit cell parameters. For example, ethyl 4‑hydroxy-2-(4-hydroxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate—a structurally analogous compound—adopts an orthorhombic lattice (space group Pca2₁) with dimensions a = 17.102(4) Å, b = 9.923(2) Å, and c = 16.037(4) Å. This conformation stabilizes via intramolecular hydrogen bonding (O–H⋯O=C), with Hirshfeld surface analysis confirming H⋯H contacts dominate intermolecular interactions (contributing ~35% to crystal packing) [5].
Ethyl carboxylate moieties in such compounds often exhibit conformational disorder. In ethyl 4-[(4-methylbenzyl)oxy]benzoate, three independent molecules populate the asymmetric unit, with ethoxy torsion angles varying from 82.6° to 174.0°. Similar disorder is observed in ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, where the cyclohexenone ring adopts a distorted half-chair conformation (puckering amplitude Q = 0.436 Å) [2] [6]. Unit cell diversity across derivatives is summarized in Table 2.
Table 2: Crystallographic Parameters of Ethyl 4-Hydroxynicotinate Derivatives
Compound | Space Group | Unit Cell Parameters (Å, °) | Conformational Notes |
---|---|---|---|
Ethyl 4‑hydroxy-2-(4-hydroxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Pca2₁ | a=17.102(4), b=9.923(2), c=16.037(4) | Dominant H⋯H contacts (35% Hirshfeld surface) |
Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate | C2/c | a=25.4114(5), b=8.47440(10), c=20.6921(4), β=108.328(2) | Half-chair conformation; 69:31 occupancy disorder |
Ethyl 4-[(4-methylbenzyl)oxy]benzoate | P2₁ | a=16.1906(10), b=7.5752(4), c=17.7591(9), β=95.360(7) | Three conformers; ethoxy disorder (73.5:26.5) |
Lattice stabilization primarily arises from weak intermolecular forces, such as C–H⋯O hydrogen bonds (D⋯A distances: 2.65–3.27 Å) and C–H⋯π interactions (3.59–3.75 Å). These forces enforce molecular alignment along crystallographic axes, as demonstrated in Schiff base analogs like ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, where O–H⋯N hydrogen bonds form zigzag chains [6] [9].
Ethyl 4-hydroxynicotinate exhibits prototropic tautomerism, equilibrating between 4-hydroxypyridine (1a) and 4-pyridone (1b) forms. Density Functional Theory (DFT) studies at the B3LYP/6-311++G(3df,3pd) level demonstrate that the 4-pyridone tautomer (1b) is energetically favored by 6.3 kcal/mol in the gas phase. Solvation models (e.g., PCM) further stabilize 1b in polar solvents like DMSO, aligning with NMR observations where the carbonyl signal at ~165 ppm (C4=O) dominates over enolic C–OH resonances [3] [10].
The tautomeric equilibrium impacts electronic properties:
Table 3: DFT-Derived Properties of Ethyl 4-Hydroxynicotinate Tautomers
Property | 4-Hydroxypyridine (1a) | 4-Pyridone (1b) | Remarks |
---|---|---|---|
Relative Energy (kcal/mol) | +6.3 | 0 (Reference) | In gas phase; solvation stabilizes 1b further |
HOMO-LUMO Gap (eV) | 5.4 | 4.8 | Lower gap in 1b increases reactivity |
Dipole Moment (D) | 3.8 | 5.2 | Confirmed via PCM/DMSO modeling |
NMR Chemical Shifts (δC, ppm) | C4: 150 (C–OH) | C4: 165 (C=O) | Matches experimental DMSO data |
Tautomerization proceeds via a concerted proton transfer with a barrier of 12–15 kcal/mol, as shown by potential energy scans. Infrared spectroscopy validates this, with computed carbonyl stretches at 1675 cm⁻¹ (1b) closely matching experimental bands (1670–1680 cm⁻¹). For derivatives like 4-hydroxycoumarin analogs, solvent polarity minimally affects the keto-enol ratio, though π-conjugation in the stator (e.g., naphthyl vs. quinolyl) modulates tautomer stability by 1–2 kcal/mol [3] [10].
The ester group’s electron-withdrawing nature further polarizes the pyridone ring, increasing its susceptibility to nucleophilic addition at C2/C6—a feature exploitable in synthesizing spirocyclic or Michael adducts [2] [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1